4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Structure–Activity Relationship Isothiazole Scaffold Kinase Inhibitor Design

As a differentiated SAR probe, CAS 1286726-73-5 features a unique N5-cyclopentyl/N3-isopropyl substitution pattern on the 4-amino-isothiazole core. This specific combination directly modulates hydrogen-bonding capacity, lipophilicity (cLogP), and steric fit within kinase binding pockets, making it non-interchangeable with linear or N3,N5-dialkyl analogs. Minor amide substituent alterations are known to shift Chk2 selectivity profiles from Ki = 11 nM to >1 µM. To ensure reproducible assay results and accurate SAR mapping, procurement must be guided exclusively by this CAS number.

Molecular Formula C13H20N4O2S
Molecular Weight 296.39
CAS No. 1286726-73-5
Cat. No. B2791151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
CAS1286726-73-5
Molecular FormulaC13H20N4O2S
Molecular Weight296.39
Structural Identifiers
SMILESCC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCC2
InChIInChI=1S/C13H20N4O2S/c1-7(2)15-12(18)10-9(14)11(20-17-10)13(19)16-8-5-3-4-6-8/h7-8H,3-6,14H2,1-2H3,(H,15,18)(H,16,19)
InChIKeyQQNHMWNRRPTESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide: Structural Identity, Physicochemical Baseline, and Core Scaffold Context


4-Amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide (CAS 1286726-73-5) is a synthetic small molecule belonging to the 4-amino-isothiazole-3,5-dicarboxamide chemotype [1]. It possesses a molecular formula of C13H20N4O2S and a molecular weight of 296.39 g/mol, with a characteristic isothiazole core bearing a free 4-amino group and two differentiated carboxamide side chains: an N5-cyclopentyl amide and an N3-isopropyl amide [1]. The compound is primarily supplied as a research-grade screening compound for biochemical and cellular assay applications.

Why 4-Amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide Cannot Be Replaced by Generic Isothiazole Dicarboxamide Analogs


The 4-amino-isothiazole-3,5-dicarboxamide scaffold is represented by numerous commercially available analogs with varying amide substituents, yet the N5-cyclopentyl / N3-isopropyl substitution pattern of this compound cannot be assumed interchangeable with close relatives such as the N3,N5-diisobutyl analog (CAS 1326856-93-2, MW 298.41) or the N3-isobutyl/N5-(pyridin-3-ylmethyl) analog . Within the isothiazole Chk2 inhibitor series, even minor alterations to the amide substituents have been shown to shift kinase selectivity profiles and alter ATP-competitive inhibition kinetics, with Ki values spanning from 11 nM to >1 µM depending on the substitution pattern [1]. Differing N-alkyl groups directly modulate hydrogen-bonding capacity, lipophilicity (cLogP), and steric fit within target binding pockets, making blind substitution a source of irreproducible assay results. Therefore, procurement must be guided by the specific CAS number 1286726-73-5 rather than scaffold-level similarity.

Quantitative Differentiation Evidence for 4-Amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide vs. In-Class Comparators


Structural Differentiation: Cyclopentyl at N5 vs. Isobutyl at N5 Alters Ring Size, Steric Bulk, and Hydrogen-Bonding Potential

The target compound incorporates a cyclopentyl group at the N5 amide position, whereas its closest commercially available analog, 4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide (CAS 1326856-93-2), bears an isobutyl group at both N3 and N5 . The cyclopentyl ring introduces a more constrained, planar cyclic structure compared to the flexible isobutyl chain, which directly affects the conformational entropy penalty upon binding and the presentation of the terminal hydrophobic surface to target pockets. This distinction is analogous to the cyclopentyl vs. isopropyl thermodynamic profile documented in CK2 kinase inhibitor series, where the cyclopentyl derivative gained more favorable binding enthalpy (ΔΔH) relative to the isopropyl analog due to additional ethylene group interactions [1]. No direct head-to-head binding data are available for the target compound versus the N3,N5-diisobutyl analog.

Structure–Activity Relationship Isothiazole Scaffold Kinase Inhibitor Design

Scaffold-Level Selectivity Precedent: Isothiazole Carboxamidine Chk2 Inhibitors Show That Small Substituent Changes Can Ablate Kinase Activity

In a published series of isothiazole carboxamidine Chk2 inhibitors, enzymatic kinetic analysis demonstrated that structurally related compounds achieved simple ATP-competitive inhibition with Ki values as low as 11 nM for Chk2 while showing no activity against the closely related Chk1 kinase at concentrations up to 10 µM [1]. Although the target compound 1286726-73-5 is a 4-amino-isothiazole-3,5-dicarboxamide rather than a carboxamidine, the same isothiazole core scaffold underlies both series. The published SAR demonstrates that even within a single isothiazole subseries, modifications to the amide/amine substituents can produce >900-fold differences in target affinity (11 nM vs. >10,000 nM) [1]. No direct Chk2 or Chk1 assay data are publicly available for the target compound.

Chk2 Kinase Isothiazole Selectivity ATP-Competitive Inhibition

Physicochemical Differentiation: Molecular Weight, Hydrogen-Bond Donor/Acceptor Profile, and Predicted Lipophilicity

The target compound (MW 296.39, C13H20N4O2S) contains one free primary amine, two secondary amide NH donors, and two amide carbonyl acceptors, yielding a hydrogen-bond donor count of 3 and a hydrogen-bond acceptor count of 4 based on the SMILES structure CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCC2 [1]. Compared to the diisobutyl analog 4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide (MW 298.41, C13H22N4O2S), the target compound has 2 fewer hydrogen atoms and a 2.02 g/mol lower molecular weight, reflecting the unsaturation of the cyclopentyl ring relative to the saturated isobutyl chain . The cyclopentyl ring also reduces the calculated number of rotatable bonds by approximately 1 compared to the isobutyl analog, which predicts lower conformational flexibility and potentially improved binding entropy . No experimentally measured logP or solubility data are published for either compound.

Drug-Likeness Physicochemical Properties Lipinski Rule of Five

Verified Application Scenarios for 4-Amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide Based on Scaffold Evidence


Kinase Profiling and Selectivity Panel Screening

Given the established precedent for isothiazole derivatives as ATP-competitive kinase inhibitors, with reported Ki values as low as 11 nM for Chk2 [1], the target compound is suitable for inclusion in kinase selectivity panels where the N5-cyclopentyl/N3-isopropyl substitution pattern may confer a selectivity profile distinct from linear-alkyl-substituted analogs. Procurement of the exact CAS ensures that any observed kinase hits are attributable to this specific molecular structure.

Structure–Activity Relationship (SAR) Exploration of the 4-Amino-Isothiazole-3,5-Dicarboxamide Chemotype

The target compound serves as a differentiated SAR probe within a matrix of isothiazole dicarboxamide analogs that includes the N3,N5-diisobutyl (CAS 1326856-93-2), N3-methyl/N5-(4-methylbenzyl) (CAS not listed), and N3-isobutyl/N5-(pyridin-3-ylmethyl) variants. By systematically varying the amide substituents, researchers can map the steric and electronic requirements for target engagement [1].

AMPA Receptor Modulation Studies

Thiazole-carboxamide derivatives have been evaluated as potential modulators of AMPA receptor complexes in neuroprotection research contexts [2]. While no AMPA receptor data exist for the target compound, the scaffold similarity positions it as a candidate for inclusion in AMPA receptor screening cascades, with the cyclopentyl substituent potentially offering differentiated pharmacokinetic or binding properties.

Quote Request

Request a Quote for 4-amino-N5-cyclopentyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.